molecular formula C24H22N4 B11968954 1-(Cyclohexylamino)-3-phenylpyrido[1,2-a]benzimidazole-4-carbonitrile

1-(Cyclohexylamino)-3-phenylpyrido[1,2-a]benzimidazole-4-carbonitrile

Cat. No.: B11968954
M. Wt: 366.5 g/mol
InChI Key: ZVAMKEUGOUZEJZ-UHFFFAOYSA-N
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Description

1-(Cyclohexylamino)-3-phenylpyrido[1,2-a]benzimidazole-4-carbonitrile is a complex organic compound belonging to the class of pyrido[1,2-a]benzimidazoles This compound is characterized by a unique structure that combines a cyclohexylamino group, a phenyl group, and a pyrido[1,2-a]benzimidazole core with a carbonitrile functional group

Preparation Methods

The synthesis of 1-(Cyclohexylamino)-3-phenylpyrido[1,2-a]benzimidazole-4-carbonitrile typically involves multi-step organic reactions One common synthetic route includes the condensation of 1,2-diaminobenzene with an appropriate aldehyde to form the benzimidazole core

Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. laboratory-scale synthesis often employs standard organic synthesis techniques under controlled conditions to ensure high purity and yield.

Chemical Reactions Analysis

1-(Cyclohexylamino)-3-phenylpyrido[1,2-a]benzimidazole-4-carbonitrile undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(Cyclohexylamino)-3-phenylpyrido[1,2-a]benzimidazole-4-carbonitrile has found applications in various scientific research fields:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.

Mechanism of Action

The mechanism of action of 1-(Cyclohexylamino)-3-phenylpyrido[1,2-a]benzimidazole-4-carbonitrile is not fully understood. it is believed to interact with specific molecular targets, such as enzymes and receptors, through binding interactions. These interactions can modulate various biochemical pathways, leading to the observed biological effects. Further research is needed to elucidate the precise molecular targets and pathways involved .

Comparison with Similar Compounds

1-(Cyclohexylamino)-3-phenylpyrido[1,2-a]benzimidazole-4-carbonitrile can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C24H22N4

Molecular Weight

366.5 g/mol

IUPAC Name

1-(cyclohexylamino)-3-phenylpyrido[1,2-a]benzimidazole-4-carbonitrile

InChI

InChI=1S/C24H22N4/c25-16-20-19(17-9-3-1-4-10-17)15-23(26-18-11-5-2-6-12-18)28-22-14-8-7-13-21(22)27-24(20)28/h1,3-4,7-10,13-15,18,26H,2,5-6,11-12H2

InChI Key

ZVAMKEUGOUZEJZ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NC2=CC(=C(C3=NC4=CC=CC=C4N23)C#N)C5=CC=CC=C5

Origin of Product

United States

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